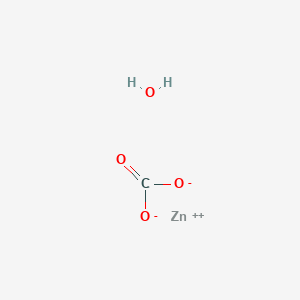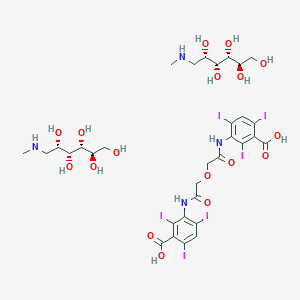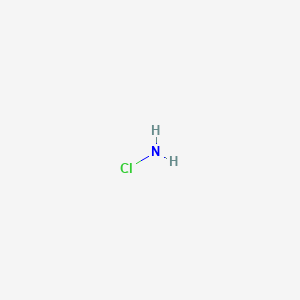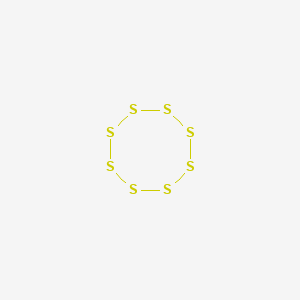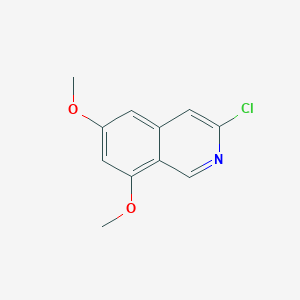
3-Chloro-6,8-dimethoxyisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6,8-dimethoxyisoquinoline, also known as CDI, is a chemical compound that belongs to the isoquinoline family. It has been widely studied for its potential use in scientific research applications due to its unique properties. In
Wirkmechanismus
3-Chloro-6,8-dimethoxyisoquinoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-Chloro-6,8-dimethoxyisoquinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action of 3-Chloro-6,8-dimethoxyisoquinoline is still being studied, but it is believed to involve the inhibition of various signaling pathways.
Biochemical and Physiological Effects
3-Chloro-6,8-dimethoxyisoquinoline has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-Chloro-6,8-dimethoxyisoquinoline has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-6,8-dimethoxyisoquinoline has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in vitro. 3-Chloro-6,8-dimethoxyisoquinoline also has the potential to be used as a fluorescent probe for the detection of metal ions in biological systems. However, 3-Chloro-6,8-dimethoxyisoquinoline has some limitations for use in lab experiments. It is not water-soluble, which can limit its use in certain experiments. 3-Chloro-6,8-dimethoxyisoquinoline also has limited stability in solution, which can affect its effectiveness in certain assays.
Zukünftige Richtungen
There are several future directions for research on 3-Chloro-6,8-dimethoxyisoquinoline. One area of research is the development of more efficient and effective synthesis methods for 3-Chloro-6,8-dimethoxyisoquinoline. Another area of research is the study of 3-Chloro-6,8-dimethoxyisoquinoline's potential use in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-Chloro-6,8-dimethoxyisoquinoline and its potential as a fluorescent probe for the detection of metal ions in biological systems.
Synthesemethoden
3-Chloro-6,8-dimethoxyisoquinoline can be synthesized through a multi-step process. The first step involves the reaction of 2,3,4-trimethoxybenzaldehyde with malonic acid in the presence of a catalyst to form 2,3,4-trimethoxyphenylacetic acid. The second step involves the conversion of 2,3,4-trimethoxyphenylacetic acid to 2,3,4-trimethoxyphenylacetonitrile through a reaction with thionyl chloride. The third step involves the reaction of 2,3,4-trimethoxyphenylacetonitrile with 2-chloroacetamide in the presence of a base to form 3-Chloro-6,8-dimethoxyisoquinoline.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6,8-dimethoxyisoquinoline has been studied for its potential use in scientific research applications, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 3-Chloro-6,8-dimethoxyisoquinoline has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
CAS-Nummer |
13388-76-6 |
|---|---|
Produktname |
3-Chloro-6,8-dimethoxyisoquinoline |
Molekularformel |
C11H10ClNO2 |
Molekulargewicht |
223.65 g/mol |
IUPAC-Name |
3-chloro-6,8-dimethoxyisoquinoline |
InChI |
InChI=1S/C11H10ClNO2/c1-14-8-3-7-4-11(12)13-6-9(7)10(5-8)15-2/h3-6H,1-2H3 |
InChI-Schlüssel |
BIULUAPDABAFAS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C=NC(=CC2=C1)Cl)OC |
Kanonische SMILES |
COC1=CC(=C2C=NC(=CC2=C1)Cl)OC |
Andere CAS-Nummern |
13388-76-6 |
Synonyme |
3-CHLORO-6,8-DIMETHOXYISOQUINOLINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



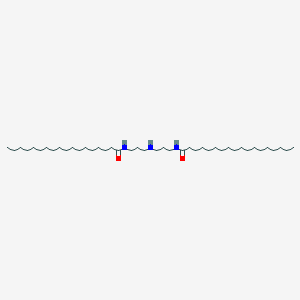
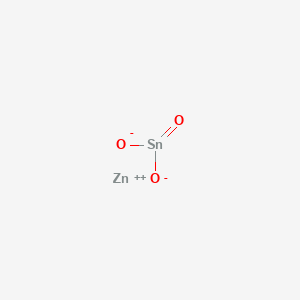

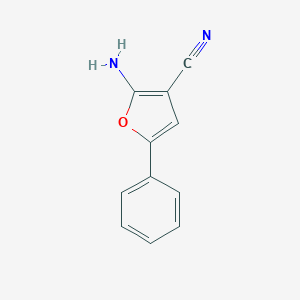
![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)

